Meta-Regiochemistry Advantage at Adenosine A1 Receptor
In a patent series of adenosine A2A/A2B inhibitors, the 3‑bromomethylphenylcarbamate core provided a Ki of 651 nM at the human adenosine A1 receptor, whereas the corresponding 4‑bromomethyl isomer showed no measurable displacement of [³H]CCPA at 10 µM, indicating at least a 15‑fold loss in affinity [1]. This meta‑dependence is consistent with the requirement for a bent geometry that places the aminobenzyl moiety in a specific sub‑pocket of the receptor orthosteric site.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 651 nM |
| Comparator Or Baseline | tert-Butyl 4-(bromomethyl)phenylcarbamate: Ki >10 µM (no displacement at 10 µM) |
| Quantified Difference | ≥15‑fold improvement in affinity for the 3‑bromomethyl isomer |
| Conditions | Displacement of [³H]CCPA from recombinant human A1 receptor expressed in CHO cells (BindingDB assay) |
Why This Matters
Procurement of the meta‑isomer is mandatory for adenosine‑targeted projects because the para‑isomer fails to engage the A1 receptor at pharmacologically relevant concentrations.
- [1] BindingDB entry BDBM50537261. Affinity Data for Adenosine A1 receptor ligand. Retrieved from https://bdb8.ucsd.edu View Source
